molecular formula C18H32N2 B4897629 N-1-adamantyl-1-propyl-4-piperidinamine

N-1-adamantyl-1-propyl-4-piperidinamine

Cat. No. B4897629
M. Wt: 276.5 g/mol
InChI Key: QXZQINDZMQDFRZ-UHFFFAOYSA-N
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Description

N-1-adamantyl-1-propyl-4-piperidinamine, also known as A-86929, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

N-1-adamantyl-1-propyl-4-piperidinamine acts as a partial agonist at the dopamine D1 receptor, which means that it activates the receptor but to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine signaling, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
N-1-adamantyl-1-propyl-4-piperidinamine has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in the regulation of motor function. This increased dopamine signaling can improve motor function and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1-adamantyl-1-propyl-4-piperidinamine is its high selectivity for the dopamine D1 receptor, which makes it a promising candidate for the treatment of Parkinson's disease. However, one limitation of N-1-adamantyl-1-propyl-4-piperidinamine is its low potency, which means that high doses are required to achieve therapeutic effects.

Future Directions

There are several potential future directions for the research of N-1-adamantyl-1-propyl-4-piperidinamine. One direction is to develop more potent analogs of N-1-adamantyl-1-propyl-4-piperidinamine that can achieve therapeutic effects at lower doses. Another direction is to investigate the potential use of N-1-adamantyl-1-propyl-4-piperidinamine in the treatment of other neurological disorders, such as schizophrenia and addiction. Additionally, further studies are needed to investigate the long-term effects of N-1-adamantyl-1-propyl-4-piperidinamine on the brain and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-1-adamantyl-1-propyl-4-piperidinamine is a promising candidate for the treatment of several neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Its high selectivity for the dopamine D1 receptor makes it a promising candidate for the treatment of Parkinson's disease, but its low potency is a limitation that needs to be addressed. Further research is needed to investigate the potential use of N-1-adamantyl-1-propyl-4-piperidinamine in the treatment of other neurological disorders and to develop more potent analogs with improved therapeutic effects.

Scientific Research Applications

N-1-adamantyl-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of several neurological disorders. In preclinical studies, it has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. N-1-adamantyl-1-propyl-4-piperidinamine has also been shown to have a high selectivity for the D1 receptor over other dopamine receptors, which makes it a promising candidate for the treatment of Parkinson's disease.

properties

IUPAC Name

N-(1-adamantyl)-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-2-5-20-6-3-17(4-7-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-17,19H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZQINDZMQDFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-adamantyl-1-propyl-4-piperidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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